Chemical Properties & Synthetic Utility of n-Butyl Triflate: A Technical Guide
Chemical Properties & Synthetic Utility of n-Butyl Triflate: A Technical Guide
Executive Summary
n-Butyl Trifluoromethanesulfonate (n-Butyl Triflate, n-BuOTf ) is a potent alkylating agent utilized in organic synthesis for the introduction of the butyl group into nucleophilic substrates.[1] Characterized by the presence of the trifluoromethanesulfonate (triflate) group—a "super" leaving group—n-BuOTf exhibits reactivity orders of magnitude higher than corresponding butyl halides (iodides, bromides) or sulfonates (tosylates, mesylates).[1]
While its synthetic utility is vast, particularly for alkylating weak nucleophiles, it presents significant stability and safety challenges.[1][2] It is thermally unstable, moisture-sensitive, and a potent electrophilic toxicant.[1][2] This guide details its physicochemical architecture, reactivity profile, rigorous handling protocols, and safety mechanisms.[1][2]
Fundamental Chemical Architecture
Structure and Electronic Properties
The high reactivity of n-butyl triflate stems from the electronic nature of the triflate anion (
-
Leaving Group Ability: The triflate anion is the conjugate base of triflic acid (
), making it an exceptionally weak base and an excellent leaving group.[1] The strong electron-withdrawing effect of the trifluoromethyl group ( ) delocalizes the negative charge across the sulfonate oxygens, stabilizing the anion upon dissociation.[1][3] -
Electrophilicity: The C-O bond in the butyl ester is highly polarized. The primary carbon (
-carbon) is intensely electrophilic, susceptible to rapid attack by nucleophiles.[1]
Physicochemical Profile
Quantitative data is critical for process design.[2] Note the vacuum distillation requirement due to thermal instability.[2]
| Property | Value | Notes |
| CAS Number | 75618-25-6 | Unique identifier |
| Molecular Formula | ||
| Molecular Weight | 206.18 g/mol | |
| Density | 1.331 g/cm³ | At 25°C |
| Boiling Point | 50°C @ 14.3 mmHg | Do not distill at atm.[1][2][4][5][6][7][8] pressure (Dec. risk) |
| Flash Point | ~53°C | Flammable Liquid |
| Solubility | DCM, | Hydrolyzes in water |
| Appearance | Colorless to pale yellow liquid | Darkens upon decomposition |
Reactivity & Mechanism
Relative Reactivity (Solvolysis Rates)
The triflate group's leaving ability far exceeds standard alternatives.[2] In solvolysis reactions, the relative rate of alkyl triflates compared to other sulfonates and halides is approximately:
Causality: This extreme reactivity allows n-BuOTf to alkylate weak nucleophiles (e.g., carboxylates, hindered amines, thioethers) under mild conditions where butyl iodide would require forcing conditions (high heat/pressure), which might degrade sensitive substrates.[1][2]
Reaction Pathways
As a primary alkyl derivative, n-butyl triflate reacts predominantly via the
-
(Bimolecular Nucleophilic Substitution): The nucleophile attacks the
-carbon backside, displacing the triflate ion in a concerted step.[1] Steric hindrance is minimal for the n-butyl chain.[1][2] - (Unimolecular): Rare for primary centers unless in highly ionizing solvents without good nucleophiles.[2] However, cationic rearrangement (hydride shifts) can occur if the carbocation character develops significantly.[1][2]
-
Elimination (E2): In the presence of strong, bulky bases,
-elimination to 1-butene is a competing side reaction.[1]
Visualization: Reactivity Landscape
The following diagram illustrates the synthesis of n-butyl triflate and its subsequent divergent reaction pathways.
Caption: Synthetic pathway for n-butyl triflate generation and its three primary reaction outcomes: Substitution (
Synthetic Utility & Protocols
Synthesis of n-Butyl Triflate
Expertise Note: While commercial sources exist, fresh preparation is recommended due to shelf-life instability.[1][2] The reaction must be strictly anhydrous.[2]
Reagents:
-
n-Butanol (1.0 equiv)[1]
-
Trifluoromethanesulfonic anhydride (
) (1.1 equiv)[1][2] -
Base: 2,6-Di-tert-butylpyridine (1.1 equiv) or Pyridine.[1][2]
-
Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (
).[1][2]
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask under
or Ar atmosphere. -
Solvation: Dissolve n-butanol and the base in anhydrous DCM. Cool to -78°C (dry ice/acetone bath).
-
Causality: Low temperature prevents immediate elimination or polymerization of the triflate.[2]
-
-
Addition: Add
dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Maintain temp < -50°C. -
Reaction: Allow to warm slowly to 0°C over 1-2 hours.
-
Workup (Critical):
-
Purification: Concentrate via rotary evaporator (bath < 20°C). If high purity is required, Kugelrohr distillation (vacuum, low temp) is possible but risky.[1][2] Use immediately if possible.
General Alkylation Protocol
Scenario: Alkylation of a secondary amine.
-
Dissolve amine (1.0 equiv) and non-nucleophilic base (e.g., DIPEA, 1.2 equiv) in anhydrous DCM or
.[1][2] -
Cool to -10°C.
-
Monitor via TLC.[2] Reaction is often complete within 15-60 minutes at 0°C due to high reactivity.[1][2]
-
Self-Validating Step: If starting material persists after 1 hour, do not heat blindly.[1][2] Check for moisture (hydrolysis of triflate) or protonation of the amine.
Stability & Safety (Critical)
Thermal & Hydrolytic Instability
-
Thermal Runaway: Alkyl triflates can decompose exothermically.[2] Never distill at atmospheric pressure.[2] Darkening of the liquid indicates decomposition (formation of triflic acid and polymers).
-
Hydrolysis: n-Butyl triflate hydrolyzes rapidly in moist air to release Triflic Acid (TfOH) , a superacid fumes.[1][2]
-
Indicator: Fuming upon cap opening indicates significant hydrolysis.[2]
-
Toxicology & Handling
Hazard Class: Corrosive, Flammable, Acute Toxin.[1][2]
-
Alkylating Agent: Like methyl iodide, n-butyl triflate is a direct-acting alkylating agent.[1][2] It can methylate DNA bases, posing a significant mutagenic and carcinogenic risk .[1][2]
-
Corrosivity: Releases TfOH upon contact with skin/mucosa, causing immediate, deep chemical burns that are difficult to heal.[1][2]
Emergency Neutralization Protocol: In case of spill:
-
Cover with a mixture of sand and soda ash (sodium carbonate) or lime.
-
The base neutralizes the potential acid generation.[2]
-
Scoop into a waste container for hazardous disposal.
References
-
PubChem. (2025).[1][2] Butyl Trifluoromethanesulfonate | C5H9F3O3S.[2][4] National Library of Medicine.[2] [Link][1][2]
-
Organic Syntheses. (1990).[1][2] Preparation of Alkyl Triflates: General Protocol. Org. Synth. Coll. Vol. 8. [Link]
-
Master Organic Chemistry. (2011). What Makes A Good Leaving Group?[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Butyl Trifluoromethanesulfonate | C5H9F3O3S | CID 10921660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triflate - Wikipedia [en.wikipedia.org]
- 4. butyl triflate | CAS#:75618-25-6 | Chemsrc [chemsrc.com]
- 5. Dibutylboron trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. cdhfinechemical.com [cdhfinechemical.com]
